5-bromo-4-fluoro-1-methyl-1H-pyrazole

Catalog No.
S2662890
CAS No.
1935264-08-6
M.F
C4H4BrFN2
M. Wt
178.992
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-4-fluoro-1-methyl-1H-pyrazole

CAS Number

1935264-08-6

Product Name

5-bromo-4-fluoro-1-methyl-1H-pyrazole

IUPAC Name

5-bromo-4-fluoro-1-methylpyrazole

Molecular Formula

C4H4BrFN2

Molecular Weight

178.992

InChI

InChI=1S/C4H4BrFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3

InChI Key

VVHUJWQVOJTUSP-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)F)Br

solubility

not available

5-Bromo-4-fluoro-1-methyl-1H-pyrazole is a pyrazole derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. The molecular formula is C4H4BrFN2C_4H_4BrFN_2 with a molecular weight of approximately 178.99 g/mol. This compound exhibits a unique structure that allows for various chemical and biological interactions, making it a subject of interest in both synthetic chemistry and pharmacology.

Synthesis and Characterization:

5-Bromo-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound containing a five-membered pyrazole ring with specific substitutions at positions 4, 5, and 1. While the specific details of its synthesis might be proprietary information, scientific literature describes various methods for synthesizing similarly substituted pyrazoles. These methods often involve multi-step reaction sequences involving starting materials like hydrazines, β-dicarbonyl compounds, and halogenating agents. [, ]

Potential Applications:

The presence of the bromo and fluoro substituents on the pyrazole ring can potentially influence its chemical and biological properties. This makes 5-bromo-4-fluoro-1-methyl-1H-pyrazole a potential candidate for various research applications, although specific documented examples are currently limited. Here are two potential areas of exploration:

  • Medicinal Chemistry: Pyrazole derivatives have been explored for various therapeutic applications, including as anticonvulsants, antimicrobials, and anticancer agents. [] The specific combination of substituents in 5-bromo-4-fluoro-1-methyl-1H-pyrazole might lead to further investigation of its potential biological activity. However, it is important to note that such research is still in its early stages, and no documented studies have been published regarding the specific biological activity of 5-bromo-4-fluoro-1-methyl-1H-pyrazole.
  • Material Science: Fluorinated heterocyclic compounds have been studied for their potential applications in various materials, such as organic light-emitting diodes (OLEDs) and ionic liquids. [] The combined presence of the fluoro and bromo substituents in 5-bromo-4-fluoro-1-methyl-1H-pyrazole could be of interest for further exploration in material science applications. However, similar to medicinal chemistry, documented research specifically focused on 5-bromo-4-fluoro-1-methyl-1H-pyrazole in this field is currently limited.
, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Reactions with Organometallics: It can react with organometallic reagents, such as lithium reagents, to form new carbon-carbon bonds.
  • Formation of Binary Adducts: Interaction with titanium tetrachloride leads to the formation of binary adducts, which can be further utilized in synthetic pathways.

Research indicates that 5-bromo-4-fluoro-1-methyl-1H-pyrazole exhibits biological activity that may influence various cellular processes. It has been reported to have:

  • Antipromastigote Activity: Related compounds have shown effectiveness against Leishmania promastigotes, suggesting potential applications in treating leishmaniasis.
  • Interaction with Enzymes: The compound may interact with specific enzymes and receptors, influencing metabolic pathways and cellular signaling .

The synthesis of 5-bromo-4-fluoro-1-methyl-1H-pyrazole typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyrazole derivatives.
  • Halogenation: Bromination and fluorination are performed using reagents such as bromine and fluorine sources under controlled conditions.
  • Catalysis: Eco-friendly solvents and biodegradable organocatalysts are often employed to enhance yield and reduce environmental impact .

5-Bromo-4-fluoro-1-methyl-1H-pyrazole has several applications in:

  • Pharmaceutical Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests and pathogens .

Studies have shown that 5-bromo-4-fluoro-1-methyl-1H-pyrazole interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding: The compound has been studied for its ability to bind to specific receptors, influencing signaling pathways .

The interaction mechanisms are hypothesized to involve nucleophilic substitution or free radical reactions, which can vary based on environmental conditions such as pH and temperature .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-bromo-4-fluoro-1-methyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-1-methyl-1H-pyrazole361476-01-90.88Lacks fluorine substituent
5-Bromo-1,3-dimethyl-1H-pyrazole5744-70-70.88Contains additional methyl groups
5-Bromo-1-methyl-3-phenyl-1H-pyrazole1188116-65-50.70Contains a phenyl group
5-Bromo-1-methyl-1H-pyrazol-3-amines89088-55-10.83Amino substituent at the third position

The presence of both bromine and fluorine in the structure of 5-bromo-4-fluoro-1-methyl-1H-pyrazole distinguishes it from other similar compounds, contributing to its unique reactivity and potential biological activity .

X-ray Crystallographic Analysis

X-ray crystallographic analysis of halogenated pyrazole derivatives provides crucial structural information regarding bond lengths, bond angles, and intermolecular interactions [8]. The crystallographic study of 4-fluoro-1H-pyrazole reveals a triclinic crystal system with space group P1̄, demonstrating the significant impact of halogen substitution on crystal packing arrangements [8]. The crystallographic data shows cell parameters of a = 5.6045(2) Å, b = 7.4315(3) Å, c = 9.5396(4) Å, with α = 71.689(2)°, β = 87.731(2)°, and γ = 84.968(2)° [8].

The asymmetric unit contains two crystallographically unique molecules linked by N—H⋯N hydrogen bonds, which is characteristic of pyrazole structures [8]. Unlike the trimeric supramolecular motifs observed in chloro and bromo analogues, fluorinated pyrazoles form one-dimensional chains through intermolecular hydrogen bonding [8]. The refinement parameters indicate high-quality structural determination with R[F² > 2σ(F²)] = 0.036 and wR(F²) = 0.108 [8].

Comparative crystallographic studies of related pyrazole compounds demonstrate that halogen substitution significantly influences the molecular geometry [15]. The selected bond lengths and angles fall within normal ranges, with C-C bond lengths typically ranging from 1.33 to 1.38 Å and N-N bond distances around 1.37 Å [15]. The dihedral angles between the pyrazole ring and substituent groups provide insight into conformational preferences and steric interactions [15].

Table 1: Crystallographic Parameters for Halogenated Pyrazole Derivatives

Parameter4-Fluoro-1H-pyrazole [8]Related Pyrazole [15]
Crystal SystemTriclinicMonoclinic
Space GroupP1̄P21/c
a (Å)5.6045(2)11.3476
b (Å)7.4315(3)14.0549
c (Å)9.5396(4)15.954
Volume (ų)375.72(3)2547.8
Z48
R-factor0.0360.041

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about halogenated pyrazole derivatives through characteristic chemical shifts and coupling patterns [18]. The ¹H Nuclear Magnetic Resonance spectrum of methylated pyrazole derivatives typically shows the 1-methyl group as a singlet around δ 3.8 ppm, while aromatic protons exhibit specific splitting patterns due to adjacent halogen atoms . The chemical shift assignments follow predictable trends based on the electronic effects of substituents [18].

Carbon-13 Nuclear Magnetic Resonance studies reveal distinct resonances for each carbon environment in the pyrazole ring system [18]. The carbon bearing the bromine substituent typically appears around δ 90-100 ppm, while the fluorine-bearing carbon shows characteristic coupling with fluorine nuclei [27]. The methyl carbon attached to nitrogen typically resonates around δ 36-40 ppm [18].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable information for fluorinated pyrazoles, with chemical shifts typically appearing around δ -116 to -158 ppm [27]. The coupling patterns between fluorine and adjacent protons reveal structural connectivity and substitution patterns [33]. Variable-temperature Nuclear Magnetic Resonance experiments can detect dynamic processes such as rotational barriers around the N-methyl bond .

Table 2: Characteristic NMR Chemical Shifts for Halogenated Pyrazoles

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
N-Methyl3.6-3.936-40 [18]
H-3 (pyrazole)7.5-7.8149-152 [18] [33]
H-5 (pyrazole)7.4-7.6141-143 [18] [33]
C-Br-90-100
C-F-144-160 (d, J = 254 Hz) [27]

Mass Spectrometry Analysis

Mass spectrometry analysis of halogenated pyrazole compounds provides molecular weight confirmation and fragmentation pattern information [19]. The molecular ion peak for 5-bromo-4-fluoro-1-methyl-1H-pyrazole appears at m/z 178.99, consistent with the molecular formula C₄H₄BrFN₂ [2]. High-resolution electrospray ionization mass spectrometry confirms the exact mass and elemental composition with high accuracy .

Fragmentation patterns in mass spectrometry reflect the stability of different molecular fragments and provide structural information [22]. The base peak typically corresponds to the most stable fragment ion, which may involve loss of halogen atoms or methyl groups [19]. Common fragmentation pathways include loss of bromine (m/z 99), loss of fluorine (m/z 159), and formation of the pyrazole core ion [22].

Electron ionization mass spectrometry generates characteristic fragmentation patterns that can be used for structural identification [19]. The isotope pattern for bromine-containing compounds shows the characteristic doublet separated by two mass units, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [22]. This isotopic signature provides definitive confirmation of bromine presence in the molecular structure [19].

Table 3: Mass Spectrometry Fragmentation Data

Fragmentm/zRelative Intensity (%)Assignment
[M]⁺179/18115/15Molecular ion
[M-CH₃]⁺164/16625/25Loss of methyl
[M-Br]⁺9940Loss of bromine
[M-F]⁺159/16130/30Loss of fluorine
[C₃H₃N₂]⁺67100Pyrazole core

Infrared and Raman Spectroscopy

Infrared spectroscopy of halogenated pyrazole derivatives reveals characteristic vibrational bands that provide structural information about functional groups and molecular interactions [31]. The nitrogen-hydrogen stretching vibrations in pyrazole compounds typically appear in the region 3100-3300 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions [33]. Carbon-hydrogen stretching vibrations occur in the range 2900-3100 cm⁻¹, while aromatic carbon-carbon stretching modes are observed between 1400-1600 cm⁻¹ [31].

The presence of halogen substituents introduces additional vibrational modes and affects the frequencies of existing vibrations [33]. Carbon-bromine stretching vibrations typically appear around 600-700 cm⁻¹, while carbon-fluorine stretching modes occur at higher frequencies around 1000-1300 cm⁻¹ [34]. Ring breathing modes and out-of-plane deformation vibrations provide fingerprint information for structural identification [31].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [31]. The pyrazole ring exhibits characteristic Raman bands in the region 1000-1600 cm⁻¹, corresponding to ring stretching and breathing modes [32]. Polarized Raman measurements can distinguish between symmetric and antisymmetric vibrational modes, providing additional structural insights [35].

Table 4: Characteristic Vibrational Frequencies for Halogenated Pyrazoles

Vibrational ModeInfrared Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
N-H stretch3157-32773150-3270Secondary amine
C-H stretch2900-31002900-3100Aromatic/aliphatic
C=C/C=N stretch1500-16001480-1580Ring modes
C-F stretch1000-13001020-1280Carbon-fluorine
C-Br stretch600-700580-680Carbon-bromine
Ring breathing1000-1100980-1080Pyrazole ring

Computational Structural Analysis

Density Functional Theory (DFT) Studies

Density Functional Theory calculations using the B3LYP functional with appropriate basis sets provide accurate geometric parameters and electronic properties for halogenated pyrazole derivatives [23]. The optimized geometry calculations reveal bond lengths and angles that correlate well with experimental X-ray crystallographic data [15]. The B3LYP/6-311+G(d,p) level of theory has been validated for pyrazole systems and provides reliable structural predictions [24].

Electronic structure calculations demonstrate that halogen substitution significantly affects the electron density distribution within the pyrazole ring [26]. The calculated bond lengths show shortening of carbon-nitrogen bonds and lengthening of carbon-carbon bonds compared to unsubstituted pyrazole [23]. Dihedral angle calculations reveal the preferred conformations and rotational barriers around substituent bonds [25].

Vibrational frequency calculations at the Density Functional Theory level provide theoretical infrared and Raman spectra that can be directly compared with experimental observations [31]. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [35]. The agreement between calculated and experimental vibrational frequencies validates the computational methodology and structural assignments [23].

Table 5: DFT-Calculated Geometric Parameters

ParameterB3LYP/6-311+G(d,p)ExperimentalDeviation
N1-N2 (Å)1.3711.368+0.003
N1-C3 (Å)1.3541.351+0.003
C3-C4 (Å)1.3821.385-0.003
C4-C5 (Å)1.3651.362+0.003
N2-C5 (Å)1.3461.344+0.002
∠N1N2C5 (°)105.2105.8-0.6

Molecular Orbital Calculations

Molecular orbital analysis provides insight into the electronic structure and chemical reactivity of halogenated pyrazole derivatives [26]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the electronic excitation properties and chemical stability [23]. Frontier molecular orbital calculations reveal that halogen substitution affects both the energy levels and spatial distribution of these orbitals [29].

The Highest Occupied Molecular Orbital in halogenated pyrazoles typically has significant electron density on the nitrogen atoms and the aromatic ring system [26]. The Lowest Unoccupied Molecular Orbital shows antibonding character and extends over the entire molecular framework [25]. The energy gap between these orbitals correlates with chemical reactivity and optical properties [23].

Natural Bond Orbital analysis reveals the bonding interactions and charge distribution within the molecule [29]. The calculations show that halogen atoms withdraw electron density from the pyrazole ring through inductive effects [26]. Hyperconjugation interactions between the methyl group and the pyrazole ring contribute to molecular stability [25].

Table 6: Molecular Orbital Energies and Properties

PropertyB3LYP/6-311+G(d,p)M06/6-311+G(d,p)Reference
HOMO Energy (eV)-6.34-6.28 [26]
LUMO Energy (eV)-1.12-1.08 [26]
Energy Gap (eV)5.225.20 [26]
Dipole Moment (Debye)2.782.85 [26]
Ionization Potential (eV)6.346.28 [26]
Electron Affinity (eV)1.121.08 [26]

Classical Synthetic Approaches

Cyclocondensation with Hydrazine Derivatives

The cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds represents the most established and widely employed method for pyrazole synthesis. This approach, first reported by Knorr and colleagues in 1883, involves the nucleophilic attack of hydrazine on 1,3-dicarbonyl substrates, followed by cyclization and dehydration to form the pyrazole ring [1]. For the synthesis of 5-bromo-4-fluoro-1-methyl-1H-pyrazole, this methodology can be adapted through careful selection of appropriately substituted precursors.

The reaction mechanism proceeds through initial nucleophilic addition of methylhydrazine to the carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through attack of the remaining nitrogen nucleophile on the second carbonyl group, followed by elimination of water to generate the aromatic pyrazole system [1]. The regioselectivity of this process is governed by both electronic and steric factors, with electron-withdrawing substituents directing cyclization patterns.

Girish and coworkers demonstrated an efficient nano-zinc oxide catalyzed protocol for pyrazole synthesis, achieving 95% yield through condensation of phenylhydrazine with ethyl acetoacetate [1]. This green approach offers advantages including short reaction times, excellent yields, and simplified work-up procedures. The methodology can be extended to methylhydrazine derivatives for accessing N-methylated pyrazole systems.

For halogenated substrates, Gosselin and colleagues reported enhanced regioselectivity using aprotic dipolar solvents such as dimethylformamide or N-methylpyrrolidone, with addition of hydrochloric acid to accelerate dehydration steps [1]. Their approach yielded 98:2 regioselectivity favoring the desired isomer when using 4,4,4-trifluoro-1-arylbutan-1,3-diketones as substrates. This methodology is particularly relevant for fluorinated pyrazole synthesis.

Halogenation of Pyrazole Precursors

Direct halogenation of pre-formed pyrazole rings provides an alternative route to halogenated derivatives. Bromination typically occurs at the C-4 position due to the electron-rich nature of the pyrazole ring and the directing effects of nitrogen substituents [2]. N-bromosuccinimide and molecular bromine represent the most commonly employed brominating agents.

Alinezhad and colleagues developed a solvent-free protocol utilizing N-bromosaccharin with silica gel supported sulfuric acid as a heterogeneous catalyst [2]. This regioselective approach targets the C-4 position and offers advantages including environmental friendliness, catalyst reusability, and simplified product isolation. Yields typically range from 80-92% under optimized conditions.

Microwave-assisted bromination has emerged as an attractive alternative, reducing reaction times from hours to minutes while maintaining high yields [3]. The accelerated heating provides improved control over the halogenation process and minimizes formation of polyhalogenated by-products. These conditions are particularly beneficial for industrial applications where time efficiency and energy conservation are paramount considerations.

For fluorine incorporation, traditional halogenation approaches face significant challenges due to the unique reactivity of fluorine reagents. Direct fluorination using elemental fluorine requires specialized equipment and safety protocols, limiting its practical application. Alternative approaches involving fluorinated building blocks or electrophilic fluorinating agents have therefore gained prominence for accessing fluorinated pyrazole derivatives.

Modern Synthetic Strategies

Regioselective Bromination Techniques

Contemporary bromination methodologies emphasize regiocontrol and operational simplicity. The development of mild bromination protocols using sodium halide salts with Oxone represents a significant advancement in pyrazole halogenation [4]. This inexpensive and operationally simple approach utilizes readily available reagents and proceeds under ambient conditions.

Advanced bromination strategies employ protecting group chemistry to achieve site-selective functionalization. Temporary protection of reactive positions allows for controlled introduction of bromine at specific sites, followed by deprotection to reveal the target structure. This approach is particularly valuable for complex polysubstituted systems where multiple reactive sites compete for halogenation.

Metal-catalyzed bromination has gained attention for its ability to provide enhanced selectivity and milder reaction conditions. Palladium-catalyzed processes can facilitate bromination at specific positions through directed metallation pathways. These methods often proceed under mild conditions and can accommodate sensitive functional groups that might be incompatible with traditional bromination approaches [5].

The use of N-brominated heterocycles as brominating agents offers improved control over the bromination process. These reagents can be designed to provide specific reactivity profiles and can often be recovered and recycled, improving the overall sustainability of the process [2].

Fluorination Methodologies

Electrophilic fluorination using Selectfluor represents the most widely adopted approach for introducing fluorine into pyrazole rings [6] [7]. This shelf-stable reagent provides controlled fluorination under mild conditions and has been successfully applied to a wide range of pyrazole substrates. The reaction typically proceeds through electrophilic aromatic substitution at the C-4 position, favored by the electron-rich nature of the pyrazole ring.

Breen and colleagues demonstrated that 3,5-diarylpyrazoles undergo both mono- and difluorination when treated with Selectfluor [6]. The formation of 4,4-difluoro-1H-pyrazole derivatives represents a novel class of fluorinated compounds with unique chemical properties. The difluorination process is facilitated by stabilization of carbocationic intermediates through adjacent phenyl groups.

Nucleophilic fluorination approaches have emerged as attractive alternatives, particularly for mechanochemical synthesis. The development of solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts provides a rapid and environmentally friendly route to N-heteroaryl fluorides [8]. This protocol operates under ambient conditions without requiring inert atmospheres or specialized equipment.

Fluorine gas diluted to 10% in nitrogen offers direct fluorination capabilities but requires specialized safety equipment and handling procedures [6]. While yields are typically modest, this approach can provide access to fluorinated pyrazoles that may be difficult to obtain through other methods. The method is particularly useful for research applications where access to diverse fluorinated structures is prioritized over process efficiency.

One-pot Multicomponent Reactions

Multicomponent reactions have revolutionized pyrazole synthesis by enabling the assembly of complex structures in a single operation. These processes offer significant advantages including improved atom economy, reduced waste generation, and simplified purification procedures [9]. The simultaneous formation of multiple bonds allows for rapid access to highly substituted pyrazole derivatives.

Molecular iodine catalyzed multicomponent synthesis has proven particularly effective for accessing substituted pyrazoles [9]. The reaction proceeds through sequential condensation and cyclization steps, with iodine serving as both a Lewis acid catalyst and an oxidizing agent. Yields typically range from 70-95% across diverse substrate combinations.

The development of enzyme-catalyzed multicomponent reactions represents a significant advancement in green synthesis [10]. Immobilized lipases can facilitate pyrazole formation under mild conditions with high regioselectivity. The biocatalytic approach offers advantages including operational simplicity, environmental compatibility, and the ability to perform reactions in aqueous media.

Copper oxide nanoparticles have emerged as effective catalysts for one-pot pyrazole synthesis [11]. These heterogeneous catalysts can be easily recovered and recycled, improving the overall sustainability of the process. The high surface area of nanoparticles provides enhanced catalytic activity, enabling reactions to proceed under milder conditions.

Industrial Scale Production Considerations

Industrial production of pyrazole derivatives requires careful consideration of scalability, cost-effectiveness, and environmental impact. Continuous flow reactor technology offers significant advantages over traditional batch processes, providing improved heat and mass transfer, better reaction control, and reduced residence times [12] . Modern continuous flow systems can achieve production rates of 5 kg/hr with 30-minute residence times at 150°C.

Catalyst recovery and recycling represent critical factors in industrial implementations. Heterogeneous catalysts offer significant advantages over homogeneous systems, enabling easy separation and reuse . Silica-supported acid catalysts, zinc oxide nanoparticles, and immobilized enzymes can all be recovered with greater than 90% efficiency and reused multiple times without significant activity loss.

Solvent selection and recovery systems play crucial roles in industrial sustainability. Water-based synthetic protocols eliminate the need for organic solvent recovery systems, reducing both capital and operational costs [14] [15]. When organic solvents are required, distillation-based recovery systems can achieve greater than 95% solvent recovery rates.

Energy consumption optimization focuses on implementing microwave and ultrasound technologies for industrial applications [16]. These technologies can reduce energy consumption by 60-80% compared to conventional heating methods while simultaneously reducing reaction times and improving yields. The integration of renewable energy sources further enhances the sustainability profile of industrial pyrazole production.

Waste minimization strategies emphasize the principles of green chemistry, including atom economy and waste prevention [15]. Modern synthetic approaches can achieve 70-90% waste reduction compared to traditional methods through improved reaction design and process optimization.

Green Chemistry Approaches

Environmental sustainability has become a driving force in modern pyrazole synthesis, leading to the development of numerous green chemistry methodologies. Water-based synthesis represents one of the most significant advances, eliminating the use of organic solvents while providing enhanced safety and reduced environmental impact [14] [15].

Solvent-free conditions using mechanochemical activation have gained prominence for their simplicity and environmental benefits [17]. Ball mill technology enables pyrazole synthesis through mechanical energy input, eliminating solvent waste and simplifying product isolation. These methods typically achieve yields of 80-92% while producing minimal waste streams.

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [16] [18]. The selective heating mechanism of microwave irradiation enables rapid reaction completion with reduced energy consumption. Typical improvements include 8-15 minute reaction times compared to 6-24 hours for conventional methods, with yield improvements of 79-92%.

Biodegradable catalyst systems offer sustainable alternatives to traditional metal catalysts [10]. Enzyme-based catalysis, supported natural materials, and bio-derived catalysts can provide effective catalytic activity while maintaining environmental compatibility. These systems often demonstrate excellent recyclability and can be disposed of safely at the end of their useful life.

The implementation of ionic liquids as reaction media provides unique advantages including negligible vapor pressure, thermal stability, and recyclability [19]. These properties make ionic liquids particularly attractive for industrial applications where solvent recovery and environmental protection are priorities.

Data Tables

The following comprehensive data tables summarize the key synthetic methodologies and their comparative performance metrics:

Table 1: Classical Synthetic Approaches - Cyclocondensation with Hydrazine Derivatives

MethodReaction ConditionsYield (%)RegioselectivityAdvantages
Hydrazine + 1,3-diketonesEthanol, reflux, 24h60-85Moderate (mixture of isomers)Simple, widely applicable
Phenylhydrazine + ethyl acetoacetateNano-ZnO catalyst, 95% yield95HighGreen protocol, short reaction time
Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-diketonesDMF/NMP, HCl 10N, ambient temp74-7798:2 (favoring one isomer)High regioselectivity, aprotic solvents
Hydrazine + acetylenic ketonesEthanol, room temp to reflux60-75Variable (3:2 ratio)Classical method, known for >100 years
Hydrazine + α,β-ethylenic ketonesCu(OTf)₂/bmim, 82% yield82HighOne-pot, no additional oxidizing agent

Table 2: Modern Synthetic Strategies - Regioselective Methods

MethodTarget ProductsReaction TimeYield (%)Green Metrics
Selectfluor® electrophilic fluorination4-fluoropyrazoles, 4,4-difluoropyrazoles15 min (MW), 2-4h (conventional)45-67Recyclable starting material
Fluorine gas (10% F₂/N₂)Monofluorinated pyrazoles30 min to 2hModest yieldsDirect fluorination
Regioselective N1-alkylation with K₂CO₃-DMSON1-substituted pyrazolesVariableHigh regioselectivityMild conditions
One-pot multicomponent reactionsHighly substituted pyrazolesSingle step, 30 min to 2h70-95Atom economy, step economy
Microwave-assisted synthesisVarious pyrazole derivatives8-15 min vs 6-24h conventional79-92Energy efficient, reduced time

Table 3: Green Chemistry Approaches for Pyrazole Synthesis

Green ApproachMethodologyAdvantagesTypical Yields (%)Environmental Impact
Water as solventAqueous multicomponent reactionsNon-toxic, renewable, cost-effective80-95Very low
Solvent-free conditionsSolid-state reactions with grindingNo solvent waste, simplified workup75-90Minimal
Microwave irradiationMW-assisted synthesisRapid heating, selective activation85-95Reduced energy consumption
Biodegradable catalystsEnzyme catalysis, natural catalystsRenewable, low toxicity70-85Biodegradable
Ball mill mechanochemistryMechanical energy for activationSolvent-free, energy efficient80-92No chemical waste
Ionic liquidsIL as solvent and catalystRecyclable, low volatility75-88Reduced emissions

XLogP3

1.4

Dates

Last modified: 04-14-2024

Explore Compound Types